molecular formula C17H19FN2O B1390338 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol CAS No. 1171917-76-2

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Cat. No.: B1390338
CAS No.: 1171917-76-2
M. Wt: 286.34 g/mol
InChI Key: IWHXCVNWMFVYLK-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure. Some benzylpiperazine derivatives have been associated with health hazards, including acute psychosis, renal toxicity, and seizures .

Future Directions

Research into benzylpiperazine derivatives and similar compounds is ongoing, with potential applications in various fields including medicinal chemistry and drug discovery .

Biochemical Analysis

Biochemical Properties

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonin receptors, particularly the 5-HT3 receptor . The interaction with the 5-HT3 receptor is crucial as it modulates serotonergic transmission, which is essential for maintaining mood balance and cognitive functions. Additionally, this compound exhibits antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin levels in the brain, thereby influencing mood and anxiety-related behaviors . Moreover, this compound can alter the expression of genes involved in neurotransmission and neuroplasticity, leading to changes in neuronal function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the 5-HT3 receptor, acting as an antagonist and inhibiting its activity . This binding interaction prevents the receptor from activating downstream signaling pathways, thereby modulating neurotransmitter release and synaptic transmission. Additionally, this compound can inhibit bacterial enzymes, leading to antimicrobial effects . The compound’s ability to modulate gene expression further contributes to its diverse biological activities.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained changes in neurotransmitter levels and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anxiolytic-like effects, reducing anxiety-related behaviors in mice . At higher doses, it can cause adverse effects, including sedation and motor impairment. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of other metabolic enzymes, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol typically involves the reaction of 4-benzylpiperazine with 2-fluorophenol under specific conditions. One common method is the reductive amination of 4-benzylpiperazine with 2-fluorophenol using sodium cyanoborohydride in methanol . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different piperazine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various piperazine derivatives with different substituents.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)-2-fluorophenol: Similar structure but with a methyl group instead of a benzyl group.

    4-(4-Benzylpiperazin-1-yl)-2-chlorophenol: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-(4-Benzylpiperazin-1-yl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a fluorine atom.

Uniqueness

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is unique due to the presence of both the benzylpiperazine moiety and the fluorophenol group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-16-12-15(6-7-17(16)21)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHXCVNWMFVYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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